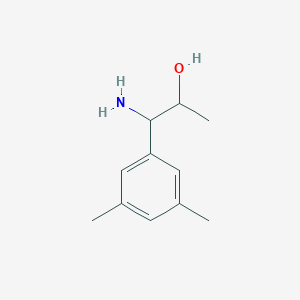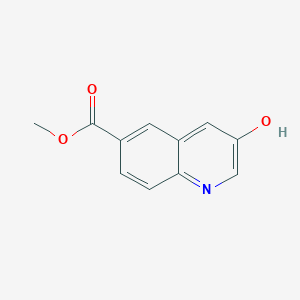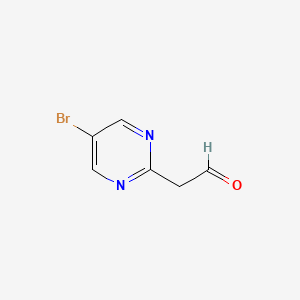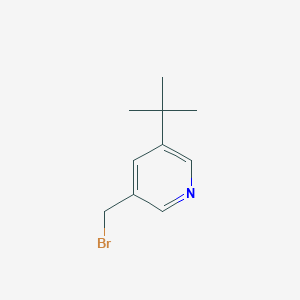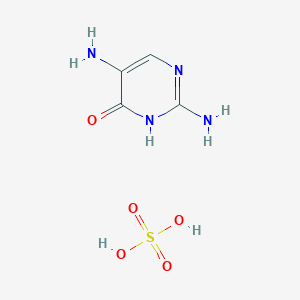
2,5-Diaminopyrimidin-4(3H)-onesulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminopyrimidin-4(3H)-onesulfate is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides and vitamins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-onesulfate typically involves the reaction of 2,5-diaminopyrimidine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulfate derivative. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-onesulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminopyrimidin-4(3H)-onesulfate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-onesulfate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Diaminopyrimidin-4(3H)-onesulfate can be compared with other similar compounds, such as:
2,5-Diaminopyrimidin-4(3H)-one: A closely related compound with similar chemical properties but without the sulfate group.
Pyrimidine Derivatives: Various derivatives of pyrimidine, each with unique properties and applications.
Nucleotides: Biological molecules containing pyrimidine bases, essential for various cellular processes
Eigenschaften
Molekularformel |
C4H8N4O5S |
|---|---|
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
2,5-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-1-7-4(6)8-3(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
LTIOGVHCXZUXNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


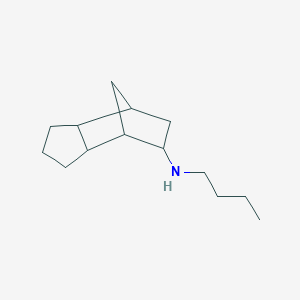
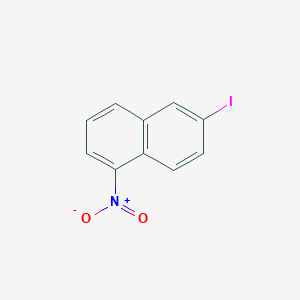

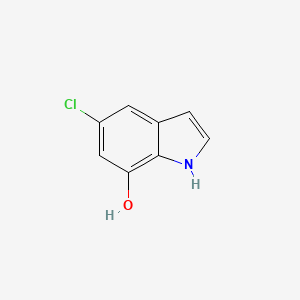
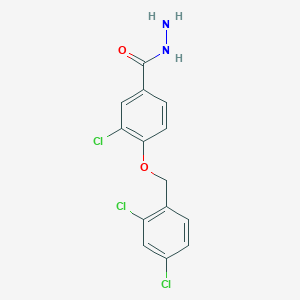


![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

